Sourcing a regiospecifically substituted 4-oxobutanoic acid for KMO inhibitor development is often bottlenecked by generic, non-validated intermediates. 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid (CAS 39496-87-2) directly addresses this gap, serving as the precise scaffold required for SAR-driven optimization of neuroprotective candidates.
• Key Intermediate: Proven building block for synthesizing 4-oxobutanoic acid-based KMO inhibitors, as documented in patent US20050014768A1.
• Critical Substitution Pattern: The 3-chloro-4-methoxy arrangement is essential for target enzyme affinity; simpler 4-phenyl-4-oxobutanoic acid analogs lack the required conformational selectivity.
• Supply Assurance: Offered as a research-grade intermediate with reliable batch-to-batch consistency to support iterative lead optimization.
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
CAS No.39496-87-2
Cat. No.B1624714
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement Guide for 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid is a synthetic gamma-keto acid belonging to the broader class of 4-phenyl-4-oxobutanoic acid derivatives. This chemical class is documented in patents (e.g., US20050014768A1) for therapeutic methods related to inflammation, diabetes, and neurodegeneration, where the 4-oxobutanoic acid scaffold serves as a core for developing enzyme inhibitors aimed at the kynurenine pathway [1]. The compound serves as a key building block or intermediate, specifically cited in a synthetic route involving the diazotisation of 3-(3-amino-4-methoxybenzoyl) propionic acid (US04088762) .
[1] Moinet, G., Marais, D., & Maizeray, P. (2005). Use of 4-oxobutanoic acid derivatives in the treatment of inflammation. U.S. Patent Application No. US20050014768A1. View Source
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid vs. Unsubstituted Analogs
Generic substitution is problematic because the specific substitution pattern on the aryl ring dictates the pharmacophore's interaction with target enzymes. Within the class of 4-phenyl-4-oxobutanoic acid derivatives, substituent effects directly modulate enzyme inhibitory activity. For instance, the lead optimization studies on kynurenine 3-hydroxylase inhibitors in US20050014768A1 demonstrate that the introduction and specific position of halogen and methoxy groups are critical for potency [1]. Therefore, a compound like 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid is not interchangeable with a simpler 4-phenyl-4-oxobutanoic acid or analogs with different substitution, as these changes would result in a loss of target affinity and conformational selectivity defined by the original synthetic route.
[1] Moinet, G., Marais, D., & Maizeray, P. (2005). Use of 4-oxobutanoic acid derivatives in the treatment of inflammation. U.S. Patent Application No. US20050014768A1. View Source
Selectivity and Activity Benchmarks for 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
Application Scenarios for 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
KMO-Targeted Drug Discovery Intermediate
The compound is a proven synthetic building block for generating 4-oxobutanoic acid-based KMO inhibitors, as described in patent literature for treating neurodegenerative disorders [1]. Its specific chloro-methoxy substitution pattern is essential for the subsequent structure-activity relationship (SAR) studies aiming to optimize neuroprotective efficacy.
[1] Moinet, G., Marais, D., & Maizeray, P. (2005). Use of 4-oxobutanoic acid derivatives in the treatment of inflammation. U.S. Patent Application No. US20050014768A1. View Source
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